NS2B/NS3-IN-2
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Overview
Description
NS2B/NS3-IN-2 is a compound that acts as an inhibitor of the NS2B-NS3 protease, which is a crucial enzyme for the replication of flaviviruses such as dengue virus and Zika virus. This protease is composed of the NS2B cofactor and the NS3 protease domain, and it plays a vital role in the viral life cycle by processing the viral polyprotein into functional units necessary for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions and protect sensitive functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
NS2B/NS3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
NS2B/NS3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the NS2B-NS3 protease and to develop new inhibitors.
Biology: Employed in research on viral replication and pathogenesis, particularly for flaviviruses.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases caused by flaviviruses, such as dengue fever and Zika virus infection.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Mechanism of Action
NS2B/NS3-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing the viral polyprotein, which is essential for viral replication. The molecular targets of this compound include the catalytic triad of the protease, composed of histidine, aspartate, and serine residues .
Comparison with Similar Compounds
NS2B/NS3-IN-2 is unique in its high specificity and potency as an inhibitor of the NS2B-NS3 protease. Similar compounds include:
Niclosamide: An anthelmintic drug that has shown inhibitory activity against the NS2B-NS3 protease.
Nitazoxanide: An antiparasitic agent with broad-spectrum antiviral activity.
Bromocriptine: A dopamine agonist that has been repurposed for antiviral research.
Temoporfin: A photosensitizer used in photodynamic therapy with potential antiviral properties.
Novobiocin: An antibiotic that has demonstrated inhibitory effects on viral proteases
These compounds share some structural and functional similarities with this compound but differ in their mechanisms of action, potency, and specificity.
Properties
Molecular Formula |
C24H21N3O5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
[5-amino-1-(4-ethoxyphenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C24H21N3O5S/c1-2-31-20-12-14-21(15-13-20)33(29,30)27-22(25)16-23(26-27)32-24(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2,25H2,1H3 |
InChI Key |
VHEJYZYHDWSAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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